molecular formula C21H30N4O6S B2521598 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191420-97-9

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2521598
CAS No.: 1191420-97-9
M. Wt: 466.55
InChI Key: NHIATKZHLSGCHV-UHFFFAOYSA-N
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Description

The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by three distinct substituents:

(2-Methylphenoxy)methyl group: A lipophilic aromatic substituent that may enhance membrane permeability.

Propan-2-yl (isopropyl) group: A branched alkyl chain contributing to steric bulk and hydrophobic interactions.

While direct biological data for this compound are unavailable in the provided evidence, its analogs exhibit antiproliferative, antimicrobial, and anti-exudative activities .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[(2-methylphenoxy)methyl]-4-propan-2-yl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6S/c1-11(2)24-16(10-30-14-8-6-5-7-12(14)3)23-25(21(24)32)20-17(22-13(4)27)19(29)18(28)15(9-26)31-20/h5-8,11,15,17-20,26,28-29H,9-10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIATKZHLSGCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN(C(=S)N2C(C)C)C3C(C(C(C(O3)CO)O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex glycosylated triazole derivative. Its unique structure suggests potential biological activities that merit investigation. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a glycosyl moiety linked to a triazole ring, which is known for various biological activities. The synthesis typically involves the reaction of 2-acetamido-2-deoxyhexopyranose with a suitable triazole precursor under controlled conditions to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds with triazole rings have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

CompoundActivity TypeMechanism of Action
Triazole Derivative AAntibacterialInhibition of cell wall synthesis
Triazole Derivative BAntifungalDisruption of membrane integrity

Antioxidant Properties

The antioxidant potential of glycosylated triazoles has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). These compounds often exhibit significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies reveal that certain derivatives can inhibit enzymes like urease and phospholipase. This inhibition can lead to therapeutic applications in treating conditions such as hypertension and microbial infections.

Case Studies

  • Antimicrobial Evaluation : A study on related triazole compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics.
    StrainMIC (µg/mL)
    S. aureus32
    E. coli16
  • Antioxidant Activity : In a comparative analysis, the compound exhibited a DPPH scavenging effect with an IC50 value significantly lower than that of the control (ascorbic acid), indicating strong antioxidant properties.
    CompoundIC50 (µg/mL)
    Test Compound25
    Ascorbic Acid50

Molecular Modeling Studies

Molecular docking studies suggest that the compound binds effectively to specific biological targets, enhancing its potential as a therapeutic agent. The interactions at the molecular level can provide insights into optimizing its structure for improved efficacy.

Comparison with Similar Compounds

Structural Comparison

The 1,2,4-triazole-3-thione core is common among analogs, but substituent variations dictate divergent properties. Key structural differences are summarized below:

Table 1: Structural and Functional Group Comparison

Compound (Source) R1 (Position 4) R2 (Position 5) Notable Features
Target Compound Propan-2-yl (2-Methylphenoxy)methyl Glycosyl group at N2; high polarity
5-(3-Hydroxynaphthalen-2-yl)-4-phenyl (, Compound 2) Phenyl 3-Hydroxynaphthalen-2-yl Aromatic bulk; antiproliferative activity
4-Allyl-5-pyridin-4-yl () Allyl Pyridin-4-yl Heterocyclic substituent; potential metal chelation
4-Amino-5-(furan-2-yl) () Amino Furan-2-yl Anti-exudative properties; moderate lipophilicity
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl () Phenyl Thiadiazole-thio methyl Sulfur-rich; antimicrobial activity

Physicochemical Properties

Molecular Descriptors and QSAR Insights () :

  • Van der Waals Volume : The target compound’s glycosyl group increases its volume (~300–350 ų) compared to simpler analogs like ’s furan derivative (~150–200 ų).
  • LogP: The (2-methylphenoxy)methyl group raises LogP (~2.5–3.5) relative to polar analogs (e.g., : LogP ~1.5–2.0).
  • Solubility : Glycosylation enhances aqueous solubility but may reduce blood-brain barrier penetration.

Table 2: Inferred Physicochemical Properties

Compound Molecular Weight (Da) LogP Aqueous Solubility (mg/mL) Van der Waals Volume (ų)
Target Compound ~550–600 ~2.8 ~0.5–1.0 ~320
, Compound 2 ~350–400 ~3.2 ~0.1–0.3 ~250
Derivative ~250–300 ~1.7 ~1.5–2.0 ~180

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